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Compound of Interest

Compound Name: ML186

Cat. No.: B1663217 Get Quote

A comprehensive review of available pharmacological data reveals that ML186 is not an

inhibitor of Transient Receptor Potential Canonical (TRPC) channels. Instead, it is a potent and

selective agonist of the G protein-coupled receptor 55 (GPR55). This guide clarifies the

pharmacological profile of ML186 and provides a comparative overview of genuine TRPC

inhibitors for researchers, scientists, and drug development professionals.

Initial interest in comparing ML186 to other TRPC inhibitors is based on a mistaken premise.

Authoritative sources, including the National Institutes of Health (NIH) Probe Reports, identify

ML186 as a GPR55 agonist with a potency of 305 nM.[1] The compound demonstrates high

selectivity for GPR55 over related receptors such as GPR35, CB1, and CB2, with no reported

activity on TRPC channels.[1]

Given that ML186 does not inhibit TRPC channels, a direct comparison of its "performance"

against established TRPC inhibitors is not applicable. Instead, this guide will focus on providing

a detailed comparison of several well-characterized and commonly used TRPC inhibitors,

offering a valuable resource for researchers in the field.

Comparative Analysis of Key TRPC Inhibitors
The following sections provide a detailed comparison of prominent TRPC inhibitors, focusing

on their potency, selectivity, and mechanism of action. This information is crucial for selecting

the appropriate tool compound for studying the physiological and pathological roles of TRPC

channels.
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Quantitative Comparison of TRPC Inhibitors
The inhibitory potency (IC50) of various compounds against different TRPC subtypes is

summarized in the table below. These values are essential for understanding the relative

efficacy and selectivity of each inhibitor.
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Inhibitor
TRPC3
(IC50)

TRPC4
(IC50)

TRPC5
(IC50)

TRPC6
(IC50)

TRPC7
(IC50)

Selectivit
y Profile

Pyr3 0.7 µM - - - -

Selective

for TRPC3.

[1]

ML204 ~9 µM 0.96 µM ~9 µM

>19-fold

selective

vs TRPC4

-

Selective

for TRPC4

over

TRPC3,

TRPC5,

and

TRPC6.

M084 ~50 µM 10.3 µM 8.2 µM ~60 µM -

Inhibits

TRPC4

and

TRPC5

with some

activity

against

TRPC3

and

TRPC6.[2]

[3]

AC1903 5.2 µM >100 µM 4.06 µM 15 µM -

Initially

reported as

TRPC5

selective,

but also

inhibits

TRPC3

and

TRPC6.[4]

[5]

SAR7334 282 nM No Effect No Effect 7.9 nM 226 nM Potent and

selective
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inhibitor of

TRPC6,

with some

activity on

TRPC3

and

TRPC7.[6]

[7]

BI-749327

85-fold

selective

vs TRPC6

- -
13 nM

(mouse)

42-fold

selective

vs TRPC6

Potent and

selective

TRPC6

antagonist.

Pico145 No Effect

9-1300 pM

(subtype

dependent)

9-1300 pM

(subtype

dependent)

No Effect -

Highly

potent and

selective

inhibitor of

TRPC1/4/5

channels.

Norgestima

te
3-5 µM - >10 µM 3-5 µM -

Inhibits

diacylglyce

rol-

sensitive

TRPC3

and

TRPC6.

Note: IC50 values can vary depending on the experimental conditions and assay used. "-"

indicates data not readily available.

Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is important to visualize the

relevant biological pathways and experimental procedures.

TRPC Channel Activation Pathway
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TRPC channels are key components of cellular calcium signaling. Their activation is often

linked to the stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases

(RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG

can directly activate certain TRPC channels (TRPC3/6/7). Other TRPC channels (TRPC1/4/5)

can be activated through mechanisms that are not fully understood but are linked to store

depletion or other signaling molecules.
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Caption: Simplified signaling pathway for TRPC channel activation.

Experimental Workflow for Screening TRPC Inhibitors
A common method for identifying and characterizing TRPC inhibitors involves cell-based

assays that measure changes in intracellular calcium concentration.
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1. Cell Culture
(e.g., HEK293 cells expressing a specific TRPC channel)

2. Loading with Ca²⁺ Indicator
(e.g., Fura-2 AM)

3. Baseline Fluorescence Measurement

4. Addition of TRPC Inhibitor
(Test Compound)

5. Addition of TRPC Agonist
(e.g., OAG for TRPC6)

6. Measurement of Fluorescence Change
(Calcium Influx)

7. Data Analysis
(IC50 determination)

Click to download full resolution via product page

Caption: General workflow for a cell-based calcium imaging assay.

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of common protocols used to assess TRPC inhibitor activity.

Cell-Based Calcium Influx Assay (Fluorescence Imaging)
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This is a widely used high-throughput method to screen for and characterize modulators of

TRPC channels.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the

human TRPC channel of interest are commonly used. These cells provide a low-background

system for studying specific channel subtypes.

Dye Loading: Cells are plated in 96- or 384-well plates and incubated with a calcium-

sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant

and become fluorescent upon binding to intracellular calcium.

Assay Procedure:

After dye loading, cells are washed to remove extracellular dye.

A baseline fluorescence reading is taken using a fluorescence plate reader or a

microscope.

The test compound (potential inhibitor) is added at various concentrations and incubated

for a specific period.

A known agonist for the specific TRPC channel is added to stimulate calcium influx. For

example, 1-oleoyl-2-acetyl-sn-glycerol (OAG) is often used to activate TRPC3 and

TRPC6.

The change in fluorescence intensity is monitored in real-time. A reduction in the agonist-

induced fluorescence signal in the presence of the test compound indicates inhibitory

activity.

Data Analysis: The fluorescence data is normalized to the baseline, and the concentration-

response curve is plotted to calculate the IC50 value of the inhibitor.

Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology provides a direct measure of ion channel activity and is

considered the gold standard for characterizing channel inhibitors.

Cell Preparation: Cells expressing the TRPC channel of interest are grown on coverslips.
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Recording Configuration: The whole-cell patch-clamp configuration is typically used. A glass

micropipette forms a high-resistance seal with the cell membrane, and then the membrane

patch is ruptured to gain electrical access to the cell's interior.

Voltage Protocol: The cell is held at a specific membrane potential, and voltage ramps or

steps are applied to elicit channel currents.

Drug Application: The TRPC channel is activated by applying an agonist to the extracellular

solution. Once a stable current is established, the inhibitor is perfused into the bath at

different concentrations.

Data Acquisition and Analysis: The inhibition of the agonist-induced current by the compound

is measured. The steady-state inhibition at each concentration is used to construct a dose-

response curve and determine the IC50. This method can also provide insights into the

mechanism of inhibition (e.g., voltage-dependence, use-dependence).

Conclusion
While the initial premise of comparing ML186 to TRPC inhibitors was based on a

misunderstanding of its primary target, this guide provides a robust comparative analysis of

genuine and well-vetted TRPC channel inhibitors. The provided data tables, pathway diagrams,

and experimental protocols offer a valuable resource for researchers aiming to investigate the

multifaceted roles of TRPC channels in health and disease. The selection of an appropriate

inhibitor requires careful consideration of its potency, selectivity, and the specific TRPC

subtypes involved in the biological process under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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